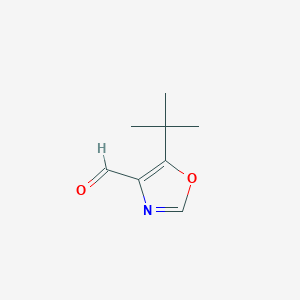
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C19H15FN4O4 and its molecular weight is 382.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimitotic Agents
Studies have demonstrated the antitumor activity of compounds structurally related to N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide, particularly focusing on their antimitotic properties. Compounds in the pyridine derivatives family, including pyrido[3,4-b]pyrazines, have shown potent antimitotic activity, indicating their potential in cancer treatment. These compounds inhibit mitosis in cultured cells, displaying cytotoxicity and thus presenting a promising avenue for antitumor drug development (C. Temple, G. Rener, W. Waud, & P. Noker, 1992).
Fluorescent Probes for Biological Applications
Research into near-infrared (NIR) ratiometric fluorescent probes, such as those involving p-nitrobenzoyl groups, has shown the ability to detect cysteine over glutathione and homocysteine in mitochondria, indicating oxidative stress. This application is crucial for monitoring mitochondrial health and oxidative damage within cells, showcasing the utility of such compounds in biological imaging and diagnostics (Kun Yin, Fabiao Yu, Weiwei Zhang, & Lingxin Chen, 2015).
Radiolabeled Compounds for Imaging
Compounds similar to the specified chemical have been radiolabeled for use in positron emission tomography (PET) imaging. This application allows for the study of neurotransmission and receptor binding in vivo, providing valuable information for neurological research and potential therapeutic targets. For instance, radiolabeled antagonists for 5-HT(1A) receptors have contributed to our understanding of serotonin's role in the brain (A. Plenevaux et al., 2000).
Synthesis and Optical Properties of Polyheterocycles
In the field of material science, the synthesis of new classes of fluorophores, such as indolizino[3,2-c]quinolines, demonstrates the role of similar compounds in developing fluorescent probes and materials. These compounds exhibit unique optical properties, making them suitable for various applications, including sensors and imaging agents (Sujin Park, Dah In Kwon, Jeeyeon Lee, & Ikyon Kim, 2015).
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c20-14-7-5-13(6-8-14)16-9-10-18(23-22-16)28-12-11-21-19(25)15-3-1-2-4-17(15)24(26)27/h1-10H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZDTMRJJFTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)

![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)
![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)


![N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2925919.png)
![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2925920.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)


![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925926.png)

